4-Fluoro-3-hydroxy-5-methylpyridine
Description
Overview of Fluorinated and Hydroxylated Pyridine (B92270) Derivatives in Advanced Chemical Research
Fluorinated and hydroxylated pyridine derivatives are pivotal building blocks in the synthesis of a wide array of functional molecules. The introduction of a fluorine atom into a pyridine ring can profoundly alter its physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. agropages.comnih.gov This has made fluorinated pyridines a cornerstone in the design of pharmaceuticals and agrochemicals. agropages.comchemimpex.com For instance, the strategic placement of fluorine can block sites of metabolism, thereby enhancing the bioavailability and efficacy of a drug candidate.
Similarly, the hydroxyl group imparts distinct characteristics to the pyridine scaffold. It can participate in hydrogen bonding, a crucial interaction in molecular recognition processes, and can act as a synthetic handle for further functionalization. C3-hydroxylated pyridines, in particular, are of significant interest to medicinal chemists due to their prevalence in biologically active compounds.
The combination of both fluorine and hydroxyl substituents on a pyridine ring creates a unique electronic and steric environment, offering a rich platform for chemical exploration. These disubstituted pyridines are increasingly recognized for their potential to yield compounds with novel biological activities and material properties.
Distinctive Structural Features of 4-Fluoro-3-hydroxy-5-methylpyridine and their Implications for Academic Inquiry
The specific arrangement of substituents in this compound—a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position—gives rise to a unique set of structural and electronic features that are ripe for academic investigation.
The fluorine atom, being highly electronegative, exerts a strong inductive effect, influencing the electron density distribution within the pyridine ring. This, in turn, can affect the acidity of the hydroxyl proton and the nucleophilicity of the pyridine nitrogen. The hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, introduces a key site for intermolecular interactions. The methyl group, while seemingly simple, provides steric bulk and can influence the preferred conformation of the molecule.
The interplay of these three substituents creates a complex and intriguing chemical entity. The proximity of the fluoro and hydroxyl groups suggests the possibility of intramolecular hydrogen bonding, which could have a significant impact on the compound's conformation and reactivity. Understanding these intramolecular forces is a key area of academic inquiry.
Table 1: Key Structural Features and Their Potential Implications
| Feature | Position | Potential Implications for Research |
| Fluorine | 4 | Modulation of electronic properties, metabolic stability, and binding affinity. |
| Hydroxyl Group | 3 | Hydrogen bonding capabilities, site for derivatization, potential for intramolecular interactions. |
| Methyl Group | 5 | Steric influence, modulation of lipophilicity. |
Rationale for In-depth Investigation: Bridging Synthetic Organic Chemistry and Mechanistic Biology
The rationale for an in-depth investigation of this compound is multifaceted, spanning the realms of synthetic organic chemistry and mechanistic biology. From a synthetic standpoint, the development of efficient and regioselective methods for the preparation of this and related polysubstituted pyridines presents a significant challenge and an area of active research. The unique substitution pattern necessitates the exploration of novel synthetic strategies.
From a biological perspective, the structural motifs present in this compound are found in various biologically active molecules. For example, substituted pyridines are known to interact with a wide range of biological targets, including enzymes and receptors. The specific combination of fluoro, hydroxyl, and methyl groups could lead to novel interactions with these targets, potentially resulting in new therapeutic agents. A patent for fluorophenyl pyrazol compounds highlights the interest in such fluorinated heterocyclic structures for their potential in treating obesity by inhibiting the methionine aminopeptidase (B13392206) 2 (MetAP2) enzyme. google.com
Furthermore, understanding the metabolism and potential biological targets of this compound can provide valuable insights into the broader field of drug discovery and design. Mechanistic studies aimed at elucidating how the specific arrangement of substituents influences biological activity are crucial for the rational design of next-generation therapeutic agents.
Emerging Research Trajectories for the Compound: A Comprehensive Perspective
While direct research on this compound appears to be in its nascent stages, several emerging research trajectories can be envisioned based on the properties of related compounds.
One promising avenue is its exploration as a scaffold in medicinal chemistry. Given the established role of fluorinated and hydroxylated pyridines in drug discovery, this compound could serve as a starting point for the development of new inhibitors of various enzymes or modulators of receptor activity. The synthesis and biological evaluation of a library of derivatives, where the methyl group is replaced with other alkyl or aryl groups, could be a fruitful area of investigation.
Another potential research direction lies in the field of materials science. The unique electronic and hydrogen-bonding properties of this compound could be exploited in the design of novel organic materials with interesting optical or electronic properties. For instance, its ability to form ordered structures through hydrogen bonding could be investigated for applications in crystal engineering and the development of functional materials.
Finally, the development of novel synthetic methodologies to access this and other intricately substituted pyridines will continue to be a significant research focus. The challenges associated with the regioselective introduction of multiple substituents onto the pyridine ring will drive innovation in synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 |
InChI Key |
ZEKHOPGFPRKWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 4 Fluoro 3 Hydroxy 5 Methylpyridine
Regioselective Synthesis Strategies for the Core Pyridine (B92270) Structure
The regioselective synthesis of 4-Fluoro-3-hydroxy-5-methylpyridine necessitates a carefully planned sequence of reactions to install the fluoro, hydroxy, and methyl groups at the desired positions on the pyridine ring. The inherent electronic nature of the pyridine ring, being electron-deficient, along with the directing effects of the substituents, governs the feasibility and outcome of various synthetic pathways. beilstein-journals.org
Precursor Synthesis and Optimized Reaction Pathways (e.g., nucleophilic aromatic substitution routes)
A primary strategy for the synthesis of fluorinated pyridines involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. pearson.com The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. This reactivity can be further enhanced by the presence of strong electron-withdrawing groups.
A plausible synthetic pathway could commence with a commercially available 3,5-disubstituted pyridine, such as 3,5-lutidine (3,5-dimethylpyridine). A critical step would be the introduction of a good leaving group at the 4-position. One common approach is nitration, followed by nucleophilic displacement of the nitro group. The SNAr reactions of pyridinium ions, for instance, have been studied, and the reactivity order often shows that fluoride (B91410) is an excellent leaving group, but it can also be introduced by displacing other groups like nitro or halides. researchgate.netnih.gov For the introduction of fluorine, fluorodenitration using reagents like tetrabutylammonium fluoride has proven effective for related pyridine systems. acs.org
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. nih.gov
Controlled Introduction of Fluoro, Hydroxy, and Methyl Moieties
The precise installation of the fluoro, hydroxy, and methyl groups requires careful consideration of their directing effects and the order of their introduction.
Methyl Group: Starting with a precursor already containing the methyl group at the 5-position, such as 3-hydroxy-5-methylpyridine, is a viable strategy. biosynth.com This simplifies the synthetic route significantly.
Hydroxy Group: The hydroxyl group at the C3 position is strongly activating and ortho-, para-directing for electrophilic substitution. However, for nucleophilic substitution, its electron-donating nature can deactivate the ring. Therefore, it is often introduced early in the synthesis or protected during subsequent steps. The synthesis of substituted 2-amino-3-hydroxypyridines has been achieved through nucleophilic displacement of a halogen. researchgate.net
Fluoro Group: The introduction of the fluorine atom at the C4 position is a key challenge.
Nucleophilic Aromatic Substitution (SNAr): As mentioned, displacing a leaving group like a nitro or chloro group at the 4-position of a pre-functionalized 3-hydroxy-5-methylpyridine ring with a fluoride source (e.g., KF, CsF) is a promising approach.
Direct C-H Fluorination: Modern methods involving direct C-H fluorination are gaining prominence. Reagents like Selectfluor® have been used for the regioselective fluorination of various pyridine derivatives, often with high yields. acs.orgnih.govnih.gov For instance, the fluorination of 4-substituted 2-aminopyridines has been achieved with high regioselectivity. nih.gov Another approach involves the use of silver(II) fluoride (AgF2) for selective fluorination adjacent to the nitrogen atom. researchgate.net The regioselectivity of these reactions is highly dependent on the existing substituents on the pyridine ring. nih.gov
A potential synthetic sequence could involve the nitration of 3-hydroxy-5-methylpyridine at the 4-position, followed by fluorodenitration. The directing effects of the hydroxyl and methyl groups would need to be carefully managed to achieve the desired regioselectivity.
Exploration of Novel Catalytic Systems in Compound Assembly
Transition-metal catalysis has revolutionized the synthesis and functionalization of pyridines, offering milder conditions and novel bond formations. nih.gov
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are widely used. For instance, Pd-catalyzed C3-selective arylation of pyridines has been demonstrated. beilstein-journals.org While not directly forming the target molecule, these methods highlight the power of catalysis in achieving specific regioselectivities.
Rhodium Catalysis: Rhodium catalysts have been employed for C-H functionalization. For example, Rh(III)-catalyzed synthesis of fluorinated pyridines from α,β-unsaturated oximes and alkynes has been reported, although this builds the ring from acyclic precursors. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. A method for the synthesis of 3-fluoropyridines has been developed involving the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.org
| Catalytic System | Reaction Type | Application in Pyridine Synthesis | Reference |
|---|---|---|---|
| Rh(III) Complexes | C-H Functionalization | Synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. | nih.gov |
| Palladium / PCy3 | Silaboration | Dearomatizing conversion of pyridines to dihydropyridines with introduction of a silyl group. | nih.gov |
| fac-Ir(ppy)3 (Photocatalyst) | Radical Coupling | Synthesis of 3-fluoropyridines via coupling of α,α-difluoro-β-iodoketones and silyl enol ethers. | acs.org |
| AgF2 | C-H Fluorination | Site-selective fluorination of pyridines and diazines at the position adjacent to nitrogen. | researchgate.net |
Mechanistic Elucidation of Synthetic Transformations
Understanding the underlying mechanisms of the synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the kinetics of the reactions and identifying key intermediates and potential byproducts.
Kinetic Studies and Transition State Analysis
Kinetic studies of SNAr reactions on pyridine derivatives provide valuable insights into the reaction mechanism. For many SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. researchgate.net However, in some cases, particularly with pyridinium ions, the subsequent deprotonation of the addition intermediate can be rate-limiting. nih.govrsc.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. scispace.comrsc.org DFT calculations can be used to model the transition states and intermediates along a reaction pathway, providing information on activation energies and reaction thermodynamics. For nucleophilic substitution on pyridine, DFT studies have been used to compare different mechanistic pathways and to understand the role of the nucleophile, leaving group, and solvent. scispace.comrsc.org For example, calculations on the nucleophilic substitution of acyl chlorides with pyridine have identified a mixed orbital (SNm) transition state. rsc.org
| Reaction | Parameter | Finding | Reference |
|---|---|---|---|
| SNAr of 2-methoxy-3/5-nitropyridines with amines | Brønsted-type plots (βnuc) | Linear plots with βnuc ≈ 0.5, indicating the first step (nucleophilic attack) is rate-determining. | researchgate.net |
| SNAr of 2-substituted N-methylpyridinium ions with piperidine | Reaction order and leaving group effect | Second-order in [piperidine]; reactivity order 2-CN > 2-F ~ 2-Cl, suggesting deprotonation of the intermediate is rate-determining. | nih.gov |
| Nucleophilic substitution of acyl chloride with pyridine (DFT) | Free energy barrier (in dichloromethane) | The SNm pathway has a much lower barrier (13.8 kcal/mol) than the SNs pathway (29.5 kcal/mol). | scispace.com |
Identification of Reaction Intermediates and Byproducts
The identification of intermediates and byproducts is essential for optimizing a synthetic route to maximize the yield of the desired product.
Reaction Intermediates: In SNAr reactions, the key intermediate is the Meisenheimer complex, a negatively charged, non-aromatic species. Its stability, which is enhanced by electron-withdrawing groups, is a crucial factor in the reaction's feasibility. For reactions involving pyridinium ions, dicationic N-phosphonium pyridinium salts have been proposed as key intermediates that facilitate SNAr. nih.gov In some C-H fluorination reactions, radical intermediates are involved. acs.org
Byproducts: A major challenge in the synthesis of polysubstituted pyridines is the formation of regioisomers. The directing effects of the substituents must be carefully controlled to favor the desired isomer. For example, in the fluorination of substituted 2-aminopyridines, the formation of di-fluorinated byproducts can occur if the reaction is not carefully controlled. acs.org In reactions involving nucleophilic solvents like methanol (B129727), solvent-adducts can form as byproducts. For instance, in a Rh(III)-catalyzed synthesis of fluoropyridines, displacement of the fluoride by methanol was observed as a side reaction. nih.gov Another potential side reaction in the synthesis of fluorinated pyridines is hydrodefluorination, especially during catalytic hydrogenation steps.
Careful analysis of the reaction mixture using techniques such as NMR spectroscopy and mass spectrometry is necessary to identify and quantify any intermediates and byproducts, allowing for the refinement of reaction conditions to improve selectivity and yield.
Systematic Derivatization for Structure-Reactivity and Mechanistic Biological Probes
The strategic chemical modification of this compound is essential for developing molecular probes to investigate structure-reactivity relationships and biological mechanisms. Derivatization allows for the fine-tuning of electronic properties, steric hindrance, and metabolic stability, providing a suite of tools for detailed mechanistic studies.
Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the C-3 position is a prime site for functionalization through etherification and esterification reactions. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and potential as a metabolic target, which is crucial for developing biological probes.
Etherification: The synthesis of ether derivatives can be accomplished using standard methodologies such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This approach allows for the introduction of a wide variety of alkyl and aryl groups. For instance, benzylation can protect the hydroxyl group or introduce a bulky substituent to probe steric interactions within a biological target. A palladium-catalyzed etherification protocol developed for chloroheteroarenes using the Pd/PTABS system at low temperatures also presents a potential modern alternative for synthesizing aryl ether derivatives. acs.org
Esterification: Ester derivatives are commonly prepared to enhance bioavailability or to act as prodrugs. The hydroxyl group of this compound can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. medcraveonline.com Alternatively, direct esterification with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or under acid catalysis, though the latter may be complicated by the basicity of the pyridine nitrogen. google.comgoogle.com These reactions allow for the introduction of various acyl groups, which can serve as handles for conjugation or as probes for enzymatic activity.
The table below illustrates potential reagents and conditions for these transformations.
| Transformation | Reagent Class | Example Reagent | Base/Catalyst | Expected Product |
| Etherification | Alkyl Halide | Benzyl bromide | K₂CO₃, NaH | 3-(Benzyloxy)-4-fluoro-5-methylpyridine |
| Etherification | Aryl Halide | 4-Nitrofluorobenzene | Cs₂CO₃ (in DMF) | 4-Fluoro-5-methyl-3-(4-nitrophenoxy)pyridine |
| Esterification | Acyl Chloride | Acetyl chloride | Pyridine, Et₃N | 4-Fluoro-5-methylpyridin-3-yl acetate |
| Esterification | Carboxylic Anhydride | Acetic anhydride | Pyridine, DMAP | 4-Fluoro-5-methylpyridin-3-yl acetate |
| Esterification | Carboxylic Acid | Benzoic acid | DCC, EDCI | 4-Fluoro-5-methylpyridin-3-yl benzoate |
Modifications of the Methyl Group and its Oxidative Potential
The methyl group at the C-5 position offers another site for derivatization, primarily through oxidation or halogenation, to probe its role in metabolic stability and receptor binding.
The oxidation of methyl groups on pyridine rings to the corresponding pyridine carboxylic acids is a well-established transformation. acs.org Various oxidizing agents can be employed, including potassium permanganate (KMnO₄) or nitric acid under harsh conditions. A more controlled oxidation can potentially yield the corresponding aldehyde (5-formyl-4-fluoro-3-hydroxypyridine). A patented process describes the oxidation of methyl-pyridines to pyridine carboxylic acids using molecular halogen in the presence of water and actinic radiation. google.com This conversion drastically alters the steric and electronic profile of the substituent, changing it from a lipophilic, neutral group to a hydrophilic, acidic one.
Side-chain halogenation of the methyl group, typically via free-radical conditions using reagents like N-bromosuccinimide (NBS), could yield the 5-(bromomethyl) derivative. This product is a versatile intermediate for further nucleophilic substitution, allowing for the introduction of a wide array of functional groups, such as azides, cyanides, or thiols, thereby expanding the range of available biological probes.
| Reaction Type | Reagent(s) | Product Functional Group | Potential Use of Product |
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic Acid (-COOH) | Introduce negative charge, alter solubility. |
| Oxidation | SeO₂ | Aldehyde (-CHO) | Reactive handle for conjugation, reductive amination. |
| Halogenation | NBS, AIBN | Bromomethyl (-CH₂Br) | Intermediate for further nucleophilic substitution. |
Regioselective Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution, though the regioselectivity is heavily influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-4 position is a potential leaving group for nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net The pyridine nitrogen atom activates the C-2, C-4, and C-6 positions towards nucleophilic attack. The rate of substitution for fluoropyridines is often significantly faster than for corresponding chloropyridines. acs.org In the case of this compound, the C-4 position is activated and is the site of the leaving group. SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) can provide a direct route to 4-substituted analogs. researchgate.net The electron-donating hydroxyl and methyl groups may slightly decrease the reactivity of the ring towards SNAr compared to an unsubstituted fluoropyridine, but the reaction is generally feasible under appropriate conditions. acs.orgnih.gov
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the strong activating effect of the hydroxyl group at C-3 can direct electrophiles to the ortho and para positions (C-2 and C-4). Conversely, the fluorine atom and the pyridine nitrogen are deactivating. The interplay of these effects suggests that electrophilic substitution, if it occurs, would likely be directed to the C-2 or C-6 positions. Reactions such as nitration or halogenation would require forcing conditions and may result in mixtures of products. More modern approaches, such as triborane (B₃H₇)-mediated dearomatization followed by reaction with an electrophile, have shown promise for regioselective C-4 functionalization of pyridines, although this would require prior removal or modification of the C-4 fluorine. nih.govrsc.orgnih.gov
| Reaction Type | Position | Reagent Example | Key Influencing Factors |
| Nucleophilic (SNAr) | C-4 | Morpholine | Activation by ring nitrogen; Fluorine is a good leaving group. |
| Nucleophilic (SNAr) | C-4 | Sodium methoxide | Electron-donating groups (-OH, -CH₃) may slightly reduce rate. |
| Electrophilic | C-2/C-6 | Br₂/FeBr₃ | Strong activation by -OH group vs. deactivation by -F and ring N. Requires harsh conditions. |
Synthesis of Analogs for Specific Mechanistic Investigations
The synthesis of specific analogs of this compound is crucial for creating probes to investigate biological processes. A key example is the synthesis of isotopically labeled compounds for imaging studies. The radiochemical synthesis of [¹⁸F]4-amino-3-fluoro-5-methylpyridine has been reported. researchgate.net This analog, where the hydroxyl group is replaced by an amino group and the fluorine is a radioactive isotope (Fluorine-18), is designed for use in Positron Emission Tomography (PET) imaging to probe biological targets in vivo.
The synthesis of such analogs often involves multi-step sequences where the derivatization strategies discussed in the preceding sections are applied. For example, to probe the importance of the hydroxyl group, analogs can be synthesized where it is replaced with a hydrogen (dehydroxylation), an amino group (amination), or a methoxy group (etherification). Similarly, the role of the fluorine atom can be investigated by synthesizing the non-fluorinated parent compound, 3-hydroxy-5-methylpyridine. These tailored molecules, when used in biological assays, allow for a systematic dissection of the molecular interactions governing the compound's activity and mechanism of action. nih.gov
Detailed Spectroscopic and Computational Characterization for Elucidating the Structure and Electronic Properties of 4 Fluoro 3 Hydroxy 5 Methylpyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules in solution. For 4-Fluoro-3-hydroxy-5-methylpyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of its molecular framework. The pyridinol form is in tautomeric equilibrium with its pyridone form, which influences the observed NMR data.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei. youtube.comscience.govscience.govyoutube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be expected to show a correlation between the two aromatic protons, H-2 and H-6, if any significant long-range coupling exists. However, the most prominent correlations would involve the methyl protons and the aromatic ring protons, depending on the magnitude of the J-couplings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). youtube.com This is fundamental for assigning the carbon signals. It would show clear correlations for the C2-H2, C6-H6, and the methyl C-H pairs. The quaternary carbons (C3, C4, C5) and the carbon bearing the hydroxyl group would be absent from this spectrum, which aids in their identification. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. science.govscience.gov This is key to connecting the different fragments of the molecule. For instance, the methyl protons would show correlations to carbons C5, C4, and C6. The aromatic proton H2 would show correlations to C3, C4, and C6, while H6 would correlate with C2, C4, and C5. These correlations are vital for confirming the substitution pattern on the pyridine (B92270) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close in space, regardless of whether they are bonded. nih.gov A NOESY spectrum could show through-space correlations between the methyl protons and the H6 proton, confirming their spatial proximity on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on values for similar substituted pyridines. wikipedia.orgchemicalbook.comresearchgate.netchemicalbook.com Actual values may vary.
| Position | Atom | Predicted δ (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | H | ~8.0-8.2 | C4, C6 |
| C | ~145-150 | ||
| 3 | C-OH | ~155-160 | - |
| 4 | C-F | ~160-165 (JCF) | - |
| 5 | C-CH₃ | ~125-130 | - |
| 6 | H | ~7.8-8.0 | C2, C4, C5 |
| C | ~140-145 | ||
| -CH₃ | H | ~2.2-2.4 | C4, C5, C6 |
| C | ~15-18 | ||
| -OH | H | Variable | C3, C4 |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. thermofisher.com The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. Its chemical shift is very sensitive to the electronic environment, spanning a wide range that allows for clear resolution of fluorine signals. thermofisher.comyoutube.com
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides insight into the electronic effects of the adjacent hydroxyl and methyl groups. Furthermore, this fluorine signal will be split into a multiplet due to coupling with nearby protons (J-coupling), primarily the protons at positions 2 and 6. Analysis of these ¹⁹F-¹H coupling constants can provide additional structural confirmation. nih.govrsc.org
Table 2: Predicted ¹⁹F NMR Data for this compound Note: Data is illustrative, based on typical values for fluoropyridine derivatives. chemicalbook.comspectrabase.comspectrabase.com
| Parameter | Expected Value | Information Gained |
|---|---|---|
| Chemical Shift (δ) | -110 to -140 ppm (relative to CFCl₃) | Confirms the electronic environment of the fluorine atom on the pyridine ring. |
| Coupling Constant (nJFH) | ~2-10 Hz | Reveals through-bond coupling to nearby protons (e.g., H2, H6), confirming the substitution pattern. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. rsc.org By analyzing the fragmentation pattern in the tandem mass spectrum (MS/MS), the molecular structure can be further corroborated. The fragmentation of pyridine derivatives often involves characteristic losses of small neutral molecules or radicals. acs.orgresearchgate.netyoutube.com
For this compound, protonation would likely occur on the ring nitrogen. Subsequent fragmentation could involve:
Loss of a methyl radical (•CH₃).
Loss of carbon monoxide (CO) from the hydroxypyridine tautomer.
Loss of hydrogen cyanide (HCN) or related fragments following ring cleavage.
Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for [C₆H₆FNO + H]⁺ Note: These fragmentation pathways are predictive based on general principles of mass spectrometry for pyridine derivatives. youtube.comnih.govraco.catmiamioh.edu
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |
|---|---|---|---|
| 128.0512 | 113.0277 | •CH₃ (15.0235) | [M+H-CH₃]⁺ |
| 128.0512 | 100.0406 | CO (28.0106) | [M+H-CO]⁺ |
| 128.0512 | 83.0141 | CO + •OH (45.0184) | [M+H-CO-OH]⁺ |
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. wikipedia.org It would be employed to assess the purity of a synthesized batch of this compound. The gas chromatogram would show a primary peak corresponding to the target compound, and its retention time is a characteristic property. The mass spectrometer detector would confirm the identity of this peak. Any smaller peaks in the chromatogram would indicate impurities, which could be identified by their respective mass spectra. Potential byproducts could include starting materials, regioisomers (e.g., 2-fluoro-3-hydroxy-5-methylpyridine), or products of side reactions.
For analyzing this compound in complex matrices, such as during reaction monitoring or in biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.govnih.govresearchgate.netnih.gov The polarity of the hydroxyl group might make the compound less suitable for GC without derivatization. LC can effectively separate the compound from a complex mixture before it enters the mass spectrometer for detection and quantification. nih.govnih.gov Techniques like reverse-phase HPLC coupled with an electrospray ionization (ESI) source are standard for analyzing such polar heterocyclic compounds. researchgate.netlcms.cz
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two techniques are complementary and together give a comprehensive vibrational profile.
For this compound, key vibrational modes would include:
O-H Stretch: A broad band in the FT-IR spectrum, typically around 3400-3200 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches (symmetric and asymmetric) appear just below 3000 cm⁻¹.
C=C and C=N Ring Stretches: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
C-F Stretch: A strong absorption in the FT-IR spectrum, typically found in the 1250-1000 cm⁻¹ region.
O-H Bend: Bending vibrations for the hydroxyl group appear in the 1440-1395 cm⁻¹ and ~1260 cm⁻¹ regions.
Table 4: Characteristic FT-IR and Raman Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on typical values for substituted pyridines and phenols. researchgate.netthermofisher.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|---|
| Stretching | O-H (H-bonded) | 3400-3200 | Strong, Broad |
| Stretching | Aromatic C-H | 3100-3000 | Medium-Weak |
| Stretching | Aliphatic C-H (methyl) | 2980-2870 | Medium |
| Stretching | C=C, C=N (ring) | 1600-1450 | Medium-Strong |
| Bending | O-H | 1440-1260 | Medium |
| Stretching | C-F | 1250-1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Equilibrium Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule and can provide valuable insights into its electronic structure and the equilibrium between its tautomeric forms. In substituted hydroxypyridines, the position of the hydroxyl group and the nature of other substituents significantly influence the UV-Vis absorption spectrum.
For hydroxypyridines in general, a tautomeric equilibrium often exists between the enol (hydroxyl) and keto (pyridinone) forms. This equilibrium can be sensitive to the solvent environment, with polar solvents often favoring one tautomer over the other. The UV-Vis spectra of these tautomers typically show overlapping absorption bands, which can be deconvoluted to analyze the equilibrium. For instance, in the case of 3-hydroxypyridine (B118123), the keto and enol forms have distinct but overlapping absorption bands in aqueous solutions. nih.gov
A hypothetical UV-Vis analysis would involve dissolving the compound in various solvents of differing polarity and recording the spectra. By analyzing the changes in the absorption bands, information about the relative stabilities of the tautomers in different environments can be inferred.
Computational Chemistry Approaches for Predicting and Rationalizing Molecular Properties and Reactivity
Computational chemistry provides a powerful toolkit to complement experimental studies by predicting and explaining molecular properties. Various computational methods can be employed to investigate the structure, electronics, and reactivity of this compound.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameters
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a wide range of molecular systems. aps.org DFT calculations can be used to optimize the geometry of different tautomers and conformers of this compound, providing insights into their relative stabilities.
Key applications of DFT for this compound include:
Electronic Structure: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule.
Reactivity Descriptors: DFT calculations can provide various reactivity descriptors, such as electrostatic potential maps, which indicate the regions of the molecule that are electron-rich or electron-poor and are therefore susceptible to electrophilic or nucleophilic attack.
Spectroscopic Parameters: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model and aid in the assignment of electronic transitions. researchgate.net Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm the calculated structure. For example, DFT calculations have been successfully used to characterize the vibrational properties of similar molecules like 2-hydroxy-5-methylpyridine-3-carboxylic acid. nih.gov
A typical DFT study on this compound would involve using a functional like B3LYP and a suitable basis set, such as 6-311++G(d,p), to account for polarization and diffuse functions, which are important for describing anions and weak interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of a molecule and the influence of the surrounding solvent.
For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule may have different stable conformations due to the rotation of the hydroxyl and methyl groups. MD simulations can sample these different conformations and determine their relative populations.
Analyze Solvent Effects: The interaction with solvent molecules can significantly impact the properties and reactivity of the solute. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around this compound. rsc.org This is particularly important for understanding the tautomeric equilibrium, as solvent molecules can form hydrogen bonds with the solute and stabilize one tautomer over another. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations, where the solute is treated with a quantum mechanical method and the solvent with a classical force field, can be particularly useful for studying reactions and spectroscopic properties in solution. nih.gov
Analysis of Tautomerism and Isomerization Pathways
A key aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. Computational methods are invaluable for studying the relative energies of these tautomers and the energy barriers for their interconversion.
The primary tautomeric equilibrium for this molecule would be between the 3-hydroxy form and the corresponding pyridin-3(2H)-one and pyridin-3(4H)-one forms. Computational studies can determine the relative energies of these tautomers in both the gas phase and in different solvents using methods like DFT with a polarizable continuum model (PCM) to represent the solvent. researchgate.net
Furthermore, computational methods can be used to locate the transition states for the isomerization reactions between the tautomers. By calculating the activation energies for these pathways, it is possible to understand the kinetics of the tautomerization process. This type of analysis has been performed for other hydroxypyridine and related heterocyclic systems, providing a detailed understanding of their tautomeric behavior. researchgate.netnih.gov
Mechanistic Chemical Reactivity and Intramolecular Processes of 4 Fluoro 3 Hydroxy 5 Methylpyridine
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring
The pyridine ring's reactivity in substitution reactions is markedly different from that of benzene. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution, particularly at positions 2, 4, and 6. quora.comquimicaorganica.org The substituents on the 4-Fluoro-3-hydroxy-5-methylpyridine ring further modulate this inherent reactivity.
Electrophilic Aromatic Substitution (EAS)
Pyridine undergoes electrophilic substitution, such as nitration or halogenation, with much more difficulty than benzene, typically requiring harsh reaction conditions. quimicaorganica.org The reaction favors substitution at the 3- and 5-positions, as the cationic intermediate (a σ-complex or arenium ion) avoids placing a positive charge on the already electron-deficient nitrogen atom. quora.com
In this compound, the directing effects of the substituents are as follows:
Hydroxyl (-OH) at C3: This is a strongly activating, ortho-, para-directing group. It strongly activates C2 and C4 for electrophilic attack.
Fluorine (-F) at C4: This is a deactivating, ortho-, para-directing group. Its strong inductive electron-withdrawal (-I effect) deactivates the entire ring, but its lone pairs can donate into the ring via resonance (+M effect), directing electrophiles to C3 and C5.
Methyl (-CH₃) at C5: This is a weakly activating, ortho-, para-directing group, enhancing reactivity at C4 and C6.
Pyridine Nitrogen: This deactivates all positions, especially C2, C4, and C6, and directs incoming electrophiles to C3 and C5. quora.com
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is facilitated in electron-poor aromatic systems. The pyridine ring is inherently suited for this type of reaction. nih.gov The reaction typically proceeds via a two-step addition-elimination (SNAr) mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.
For this compound, the C4 position, bearing the fluorine atom, is the prime site for nucleophilic attack. Several factors contribute to this:
The fluorine atom is a highly effective leaving group for SNAr reactions, often more so than other halogens. nih.gov
The C4 position is inherently activated towards nucleophilic attack by the ring nitrogen.
The electron-withdrawing nature of the fluorine atom further enhances the electrophilicity of the C4 carbon.
While the electron-donating hydroxyl and methyl groups at C3 and C5, respectively, would tend to slightly decrease the ring's electrophilicity, their effect is unlikely to override the strong activation provided by the nitrogen and the excellent leaving group ability of fluoride (B91410). Therefore, this compound is expected to readily undergo SNAr reactions at the C4 position with a variety of nucleophiles. Studies on other fluoropyridines have shown that such substitutions can occur under relatively mild conditions. nih.govacs.org
Table 1: Summary of Substituent Effects on Aromatic Substitution for this compound
| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on NAS | Directing Influence (NAS) |
|---|---|---|---|---|---|
| Nitrogen | 1 | Deactivating | 3, 5 | Activating | 2, 4, 6 |
| Hydroxyl | 3 | Activating | 2, 4 | Deactivating | - |
| Fluorine | 4 | Deactivating | 3, 5 | Activating (as leaving group) | 4 |
| Methyl | 5 | Activating | 4, 6 | Deactivating | - |
Reactions Involving the Hydroxyl Functionality: Acidity, Reducibility, and Redox Properties
The hydroxyl group at the C3 position is a key site of reactivity, influencing the molecule's properties and participating in various transformations.
Acidity
The acidity of the hydroxyl group in 3-hydroxypyridine (B118123) is well-documented. Unlike its 2- and 4-isomers, which predominantly exist as pyridones in aqueous solution, 3-hydroxypyridine maintains a significant phenolic character and exists in equilibrium with its zwitterionic tautomer. mdpi.comresearchgate.net The pKa of 3-hydroxypyridine's hydroxyl proton is approximately 8.75. chemicalbook.com
The acidity of the hydroxyl group in this compound is modulated by the electronic effects of the other ring substituents.
The fluorine atom at C4 exerts a strong electron-withdrawing inductive effect, which is expected to stabilize the corresponding phenoxide anion and thus increase the acidity (lower the pKa) of the hydroxyl group.
The methyl group at C5 has an electron-donating inductive effect, which would destabilize the phenoxide anion and tend to decrease the acidity (raise the pKa).
Applications in Advanced Synthetic Chemistry and Materials Science Utilizing 4 Fluoro 3 Hydroxy 5 Methylpyridine
Role as a Synthetic Building Block for Complex Organic Molecules
Fluorinated pyridine (B92270) derivatives are highly valued as intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the final product. For instance, compounds like 3-Fluoro-5-methylpyridine are recognized as essential building blocks for developing new biologically active molecules, where selective functionalization is key. chemimpex.com The strategic placement of fluoro and hydroxyl groups on the pyridine scaffold of 4-Fluoro-3-hydroxy-5-methylpyridine offers multiple reaction sites for chemists to build molecular complexity. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or used to introduce the pyridine core into a larger molecular framework through coupling reactions.
Utility as a Ligand or Pre-catalyst in Transition Metal Catalysis
Pyridine and its derivatives are fundamental ligands in coordination chemistry and have been extensively used in the development of transition metal catalysts. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby modulating its catalytic activity. The electronic nature of the substituents on the pyridine ring plays a crucial role in the stability and reactivity of the resulting metal complex. The electron-withdrawing fluorine atom in this compound would decrease the electron density at the nitrogen atom, which can influence the binding affinity and the catalytic properties of a coordinated metal. While direct studies on this compound as a ligand are not widely reported, related compounds such as 3-Fluoro-5-methylpyridine have been noted for their potential utility in coordination chemistry and catalysis. chemimpex.com
Precursor for Novel Heterocyclic Scaffolds and Ring Systems
The functional groups on this compound make it a plausible precursor for the synthesis of novel heterocyclic scaffolds. The hydroxyl group can participate in intramolecular cyclization reactions to form fused-ring systems, a common strategy in medicinal chemistry to create rigid and structurally diverse molecules. For example, substituted pyridines are key intermediates in the preparation of naphthyridine antibacterial compounds. google.com The combination of the hydroxyl, fluoro, and methyl groups on the pyridine ring allows for regioselective reactions, enabling the construction of unique and complex heterocyclic architectures that are of interest in drug discovery and materials science.
Integration into Functional Materials and Supramolecular Assemblies
The incorporation of fluorinated building blocks into polymers and other materials can impart desirable properties such as enhanced thermal stability and durability. chemimpex.com The pyridine moiety of this compound can be integrated into polymer backbones or as pendant groups. The hydroxyl group provides a handle for polymerization reactions, while the fluorine atom can enhance the material's performance characteristics. In the realm of supramolecular chemistry, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes this compound a potential component for designing self-assembling systems and functional molecular materials.
Exploration in Agrochemical and Medicinal Chemistry (Limited to Synthetic Methodology and Mechanistic Design)
Fluorinated organic compounds, particularly those containing a trifluoromethylpyridine moiety, are of significant importance in the agrochemical and pharmaceutical sectors. nih.govresearchgate.netjst.go.jp The introduction of fluorine can enhance metabolic stability and bioavailability. While research on this compound is not as extensive as for its trifluoromethylated cousins, its structural elements are relevant to the design of new bioactive agents.
A closely related compound, [¹⁸F]4-amino-3-fluoro-5-methylpyridine, has been synthesized for use in radiolabeling, indicating that the 4-fluoro-3-substituted-5-methylpyridine scaffold is of interest in medicinal imaging. researchgate.net The synthetic methodologies developed for such analogs, often involving multi-step sequences starting from substituted pyridines, provide a roadmap for the chemical exploration of this compound. Mechanistic design in these fields often leverages the unique electronic effects of the fluorine atom to modulate interactions with biological targets. The synthetic accessibility of derivatives from this core structure would be a key factor in its adoption for creating new agrochemicals or pharmaceuticals. agropages.com
Mechanistic Investigations of Biological Interactions of 4 Fluoro 3 Hydroxy 5 Methylpyridine and Its Analogs
Molecular Docking and Computational Binding Affinity Studies with Biomolecular Targets
Molecular docking and computational studies are powerful tools for predicting and analyzing the binding of small molecules to biological macromolecules. nih.govnih.gov These methods have been applied to various pyridine (B92270) analogs to elucidate their interactions with protein targets. nih.govnih.gov
While specific docking studies for 4-Fluoro-3-hydroxy-5-methylpyridine are not extensively documented in publicly available research, studies on analogous compounds provide significant insights into potential biomolecular targets and binding modes. For instance, derivatives of dimethylpyridine have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to understand their anti-inflammatory potential. mdpi.com Similarly, various pyridine derivatives have been computationally evaluated against a range of targets, including kinases and receptors, to predict their binding affinity and guide synthetic efforts. nih.govresearchgate.net
Docking analyses of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a pyridine moiety, with the GABA-A receptor have shown interactions with key amino acid residues. For example, one compound was observed to form a hydrogen bond with Tyr497 and hydrophobic interactions with Ile172, Tyr176, and Phe335. mdpi.com In another study, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related, were shown through induced-fit docking to occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), forming hydrogen bonds with residues such as S774, V851, and D933.
The insights from these analog studies suggest that this compound likely interacts with protein targets through a combination of hydrogen bonding, facilitated by its hydroxyl group, and potential halogen bonding or dipole-dipole interactions involving its fluorine atom. The methyl group could participate in hydrophobic interactions within the binding pocket.
Table 1: Molecular Docking Insights from Analogs of this compound
| Analog Class | Protein Target | Key Interacting Residues (Example) | Type of Interaction |
| Dimethylpyridine Derivatives | COX-1 / COX-2 | Not Specified | Binding in active site |
| Pyrano-pyrido-thieno-pyrimidines | GABA-A Receptor | Tyr497, Ile172, Tyr176, Phe335 | Hydrogen Bonding, Hydrophobic |
| Quinolone-3-carboxamides | PI3Kα | S774, V851, D933 | Hydrogen Bonding |
| Thiazolo[4,5-b]pyridines | MurD Ligase, DNA Gyrase | Not Specified | Binding in active site |
| Pyridine-3-carbonitriles | DHFR, HT-hTS | Not Specified | Binding Affinity Analysis |
This table is illustrative and based on findings for structurally related pyridine analogs.
Enzyme Inhibition Mechanisms and Kinetic Characterization at a Molecular Level
The pyridine nucleus is a common feature in many enzyme inhibitors. nih.gov The mechanisms by which these compounds inhibit enzyme activity can be competitive, non-competitive, uncompetitive, or irreversible, each characterized by distinct kinetic profiles affecting the Michaelis constant (Km) and maximum velocity (Vmax). youtube.com
Analogs of this compound have been investigated as inhibitors of various enzymes. Hydroxypyridinethiones (HOPTOs), which share the hydroxypyridine core, are known to be potent metalloenzyme inhibitors due to their ability to chelate the active site metal ion, often zinc. nih.govnih.gov For example, derivatives of 1,2-HOPTO have been identified as inhibitors of insulin-degrading enzyme (IDE), a Zn2+-dependent metalloprotease, with Ki values in the micromolar range. nih.gov
Studies on 3-hydroxypyridine (B118123) derivatives have shown modulating effects on monoamine oxidase (MAO) activity. For instance, the 3-hydroxypyridine derivative emoxypine was found to decrease the activity of both MAO-A and MAO-B. researchgate.net Furthermore, new pyrimidine (B1678525) and pyridine derivatives have been developed as nanomolar inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), acting as mixed or uncompetitive inhibitors. nih.gov The kinetic analysis of these interactions is crucial for understanding their mechanism. For instance, in uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. youtube.com In contrast, competitive inhibitors bind to the active site, increasing the apparent Km without affecting Vmax. youtube.com
The presence of the 3-hydroxy group and the electron-withdrawing fluorine atom in this compound suggests it could act as an inhibitor for certain enzymes, potentially metalloenzymes or kinases, by interacting with active site residues or essential cofactors.
Table 2: Enzyme Inhibition by Analogs of this compound
| Enzyme Target | Analog Class | Type of Inhibition | Kinetic Parameters (Example) |
| Metalloenzymes (general) | Hydroxypyridinethiones (HOPTOs) | Metal-binding inhibition | Not Specified |
| Insulin-Degrading Enzyme (IDE) | 1,2-HOPTO derivatives | Competitive/Metal-binding | Ki values of ~50 µM |
| Monoamine Oxidase (MAO-A/B) | Emoxypine (3-hydroxypyridine) | Inhibition | Decreased MAO-A by 34-44% |
| Cholinesterases (AChE/BChE) | Pyrimidine/Pyridine Diamines | Mixed/Uncompetitive | Ki = 0.099 µM (eqBChE) |
| IRAK4 | Substituted Pyridines | Not Specified | IC50 < 1 nM |
This table summarizes findings for various pyridine analogs and is not specific to this compound.
Receptor Binding Studies: Agonism, Antagonism, and Allosteric Modulation (Molecular Perspective)
Pyridine derivatives are prevalent in compounds targeting a wide array of receptors, acting as agonists, antagonists, or allosteric modulators. nih.gov An agonist activates a receptor to produce a biological response, while an antagonist blocks the agonist's effect. Allosteric modulators bind to a site distinct from the primary (orthosteric) site, altering the receptor's response to the agonist. nih.gov They can be positive (PAMs), negative (NAMs), or neutral. nih.gov
Research on analogs provides a framework for understanding the potential receptor interactions of this compound. For example, fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have been shown to act as PAMs at the GABA-A receptor. researchgate.net Other pyridine-containing compounds have been identified as potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR2) or as modulators of dopamine (B1211576) receptors. google.comaun.edu.eg
Studies on 2'-pyridine ring substituted analogs of epibatidine (B1211577) revealed that a fluoro analog displayed significantly greater binding affinity for β2-containing neuronal nicotinic receptors over β4-containing ones. nih.gov This highlights the critical role of the fluorine substituent in conferring receptor subtype selectivity. Furthermore, various pyridine derivatives have been developed as PAMs for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChR), demonstrating the versatility of the pyridine scaffold in achieving allosteric modulation. nih.govnih.gov
Given its structure, this compound possesses the functional groups—a hydrogen-bond-donating hydroxyl group and an electronegative fluorine atom—that could facilitate specific interactions within a receptor's binding pocket, potentially leading to agonistic, antagonistic, or modulatory activity.
Table 3: Receptor Binding Profiles of Pyridine Analogs
| Receptor Target | Analog Class | Mode of Action |
| GABA-A Receptor | Fluorinated Imidazo[1,2-a]pyridines | Positive Allosteric Modulator (PAM) |
| Neuronal Nicotinic Receptors | Fluoro-epibatidine analog | Agonist with subtype selectivity |
| M1 Muscarinic Acetylcholine Receptor | Quinolone Carboxylic Acids | Positive Allosteric Modulator (PAM) |
| M4 Muscarinic Acetylcholine Receptor | 2-phenyl-3-(1H-pyrazol-4-yl) pyridine | Ago-PAM |
| Metabotropic Glutamate Receptor 2 (mGluR2) | Triazolo[4,3-a]pyridine derivatives | Positive Allosteric Modulator (PAM) |
This table illustrates the diverse receptor activities of pyridine-containing analogs.
Interactions with Nucleic Acids (DNA/RNA) and Membrane Components: Molecular Mechanisms
The interaction of small molecules with nucleic acids (DNA and RNA) can lead to significant biological effects, including antimicrobial and anticancer activities. Pyridine derivatives have been explored for their potential to bind to and modulate the function of nucleic acids and their associated enzymes.
For example, certain imidazo[4,5-b]pyridine derivatives have shown antiproliferative activity, and while the exact mechanism isn't fully elucidated, interaction with DNA is a potential pathway. mdpi.com More specifically, some quinolone derivatives, which share structural similarities with fused pyridine systems, are known to target DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for managing DNA topology, and their inhibition disrupts DNA replication and repair. Mutations in the quinolone-resistance-determining regions (QRDRs) of these enzymes can decrease the binding affinity of fluoroquinolone drugs. mdpi.com
Interactions with RNA are also a target for pyridine-based compounds. The pyridine dinucleotides NAD and NADP are fundamental coenzymes in cellular metabolism, demonstrating the inherent ability of the pyridine motif to participate in biological recognition processes involving complex macromolecules. nih.gov While not a direct binding to RNA structure, this illustrates the compatibility of the pyridine ring in biological systems. Fluorescent indicator displacement assays are a common method to study the binding of small molecules to RNA by observing the displacement of a fluorescent dye. nih.gov
Regarding membrane interactions, the physicochemical properties of pyridine derivatives, influenced by substituents like fluorine, hydroxyl, and methyl groups, dictate their ability to permeate cell membranes. The introduction of fluorine can enhance membrane permeation. nih.gov While direct mechanistic studies of this compound with membrane components are limited, studies on related compounds used in applications like flow batteries show that pyridine-containing polymers can be engineered to have specific membrane properties, such as ion permeability.
Table 4: Interactions with Nucleic Acids by Pyridine Analogs
| Biomolecular Target | Analog Class | Mechanism/Effect |
| DNA Gyrase / Topoisomerase IV | Fluoroquinolones | Inhibition of enzyme activity, disruption of DNA replication |
| DNA | Imidazo[4,5-b]pyridines | Potential interaction leading to antiproliferative activity |
| RNA | Various Small Molecules | Binding can be detected by fluorescent indicator displacement |
This table highlights the potential for pyridine analogs to interact with nucleic acids and related enzymes.
Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. researchgate.net For pyridine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. researchgate.netnih.gov
Hydroxyl (-OH) and Amino (-NH2) Groups: The presence of hydroxyl and amino groups often enhances biological activity, such as antiproliferative effects. nih.gov These groups can act as crucial hydrogen bond donors and acceptors, anchoring the molecule in the binding site of a target protein. nih.gov
Halogens (-F, -Cl, -Br): The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability and binding affinity. nih.govmdpi.com Fluorine substitution on pyridine rings has been shown to enhance binding affinity for certain receptors and can direct the site of further chemical modifications. nih.govacs.org In some cases, replacing fluorine with chlorine has led to a further enhancement of antiplasmodial activity in quinoline (B57606) analogs. Conversely, other studies on pyridine derivatives found that the presence of halogen atoms led to lower antiproliferative activity. nih.gov This indicates the effect is highly context-dependent on the specific biological target.
Methyl (-CH3) Group: The methyl group on the pyridine ring can influence activity through steric and electronic effects. In the case of 3-picoline derivatives, the trifluoromethyl group is strongly electron-withdrawing and is a key component in many agrochemicals and pharmaceuticals. nih.gov The position of a methyl group can be critical; for instance, SAR studies of M4 mAChR PAMs showed that the position of a methyl group significantly impacts the allosteric profile. nih.gov
Bulky Groups: Generally, the addition of bulky groups to the pyridine structure tends to decrease antiproliferative activity, likely due to steric hindrance at the target's binding site. nih.gov
For this compound, the combination of a fluorine atom, a hydroxyl group, and a methyl group presents a unique profile. The hydroxyl group provides a key hydrogen bonding point, the fluorine atom can enhance binding affinity and metabolic stability, and the methyl group can occupy a hydrophobic pocket and fine-tune the electronic properties of the ring. SAR studies on its analogs are essential for understanding how to modify this scaffold to achieve desired biological effects.
Table 5: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Analogs
| Substituent/Feature | General Effect on Biological Activity | Potential Rationale | Reference |
| Hydroxyl (-OH), Amino (-NH2) | Often enhances activity | Act as H-bond donors/acceptors | nih.gov |
| Halogens (e.g., -F, -Cl) | Can increase or decrease activity | Alters electronics, binding affinity, metabolic stability | nih.govnih.gov |
| Methyl (-CH3) | Position is critical for activity | Steric and electronic effects | nih.gov |
| Bulky Groups | Often decreases activity | Steric hindrance at binding site | nih.gov |
| Pyridine Ring Nitrogen | Enhances binding affinity | Facilitates hydrogen bonding and π-π stacking | nih.gov |
Advanced Analytical Methodologies for Research and Development of 4 Fluoro 3 Hydroxy 5 Methylpyridine
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and impurity profiling of pharmaceutical compounds like 4-Fluoro-3-hydroxy-5-methylpyridine. researchgate.net The development of a robust HPLC method is critical for separating the main compound from any process-related impurities or degradation products. nih.gov
For pyridine (B92270) derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This technique typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH-modifying agent like trifluoroacetic acid or formic acid. nih.govacs.org The choice of column and mobile phase is crucial; for pyridine-containing compounds, which are basic, columns with low silanol (B1196071) activity are preferred to prevent peak tailing caused by interactions between the positively charged nitrogen and acidic silanol groups on the silica (B1680970) support. nih.gov The use of an appropriate acid in the mobile phase can also significantly affect the retention and peak shape of basic compounds.
Method validation is performed according to ICH guidelines and includes parameters such as linearity, accuracy, precision, limit of detection (LOD), and robustness to ensure the method is reliable and suitable for its intended purpose. nih.gov Impurity profiling by HPLC is essential for drug safety and involves the detection, identification, and quantification of any impurities present in the drug substance. researchgate.net Hyphenated techniques, particularly HPLC-Mass Spectrometry (HPLC-MS), are powerful tools for the structural elucidation of unknown impurities. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Formic acid provides good peak shape for basic pyridines and is MS-compatible. Acetonitrile is a common organic modifier. |
| Gradient | Isocratic or Gradient Elution | Isocratic for simple separations; gradient for complex mixtures with varying polarity impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. cdc.gov |
| Detection | UV at 270 nm / Mass Spectrometry (MS) | UV detection is common for aromatic compounds. MS provides mass information for identification. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov In the context of this compound, GC is particularly useful for monitoring the progress of its synthesis and for detecting volatile impurities. nih.gov This can include checking for the presence of residual solvents, unreacted starting materials, or volatile by-products.
For compounds with polar functional groups like the hydroxyl group in this compound, derivatization may be necessary to increase volatility and improve chromatographic peak shape. nih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide, which converts the hydroxyl group into a less polar trimethylsilyl (B98337) ether. nih.gov
GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information on the separated components, allowing for definitive identification of impurities. nih.govtandfonline.com Pyrolysis-GC/MS is another variant that can be used to identify fluorinated polymers by breaking them down into identifiable fragments, a technique that could be adapted to study the degradation of fluorinated compounds like this compound. rsc.orgresearchgate.net The selection of an appropriate GC column, typically a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase), is critical for achieving good separation of the components of interest. tandfonline.com Reaction monitoring by GC can provide valuable kinetic data and help in optimizing reaction conditions to maximize yield and minimize impurity formation. acs.org
Capillary Electrophoresis (CE) for Separation and Analysis of Charged Species
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. nih.gov Given that the pyridine nitrogen in this compound can be protonated to form a positively charged species, CE offers an alternative and complementary method to HPLC for its analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-mass ratio. nih.gov
This technique is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov CE can be particularly advantageous for separating isomers and closely related compounds that may be difficult to resolve by HPLC. nih.govrsc.org The development of a CE method would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. The BGE's pH is critical as it determines the charge state of the analyte.
Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical tool, combining the high separation efficiency of CE with the sensitive and selective detection of MS. nih.govrsc.org This hyphenated technique can be invaluable for the identification of impurities and degradation products, especially for charged or highly polar analytes that are challenging to analyze by GC.
Thermal Analysis Techniques (TGA, DSC) for Stability and Phase Behavior
Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material like this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs. For fluorinated organic compounds, TGA can reveal the temperature at which the molecule begins to break down, which is a critical parameter for determining storage and handling conditions. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting, crystallization, and glass transitions. It can identify the melting point of this compound, determine its purity (via melting point depression), and study its polymorphic forms. Polymorphs are different crystalline structures of the same compound that can have different physical properties, including solubility and stability.
Table 2: Representative Data from Thermal Analysis of a Pyridine Derivative
| Analysis | Parameter | Observed Value | Interpretation |
|---|---|---|---|
| TGA | Onset of Decomposition | ~250 °C | Indicates the temperature at which significant mass loss begins, a measure of thermal stability. |
| Residual Mass at 600 °C | <5% | Suggests nearly complete decomposition of the organic material. | |
| DSC | Melting Point (Tm) | 155 °C (Endotherm) | Characteristic melting temperature of the crystalline solid. |
| Heat of Fusion (ΔHf) | 25 kJ/mol | Energy required to melt the solid, related to crystallinity. |
Crystallographic Techniques (X-ray Diffraction) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic structure of a crystalline solid. For this compound, single-crystal XRD can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com It also reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding, which are critical for understanding the physical properties of the solid. acs.orgmdpi.com
Studies on fluorinated pyridines have shown that the degree and position of fluorine substitution can significantly influence the crystal packing arrangement. acs.orgfigshare.com Powder X-ray Diffraction (PXRD) is also a valuable tool. It is used to identify the crystalline form of the bulk material and can distinguish between different polymorphs, which may have different stabilities and bioavailabilities. PXRD is also used for quality control to ensure batch-to-batch consistency of the crystalline form. The crystallographic data obtained is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC). researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.56 |
| b (Å) | 6.23 |
| c (Å) | 12.45 |
| β (°) | 105.2 |
| Volume (ų) | 641.7 |
| Z (Molecules/unit cell) | 4 |
Future Research Directions and Interdisciplinary Perspectives for 4 Fluoro 3 Hydroxy 5 Methylpyridine
Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of 4-Fluoro-3-hydroxy-5-methylpyridine will increasingly prioritize environmentally benign methodologies. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will be central to these efforts. Research in this area is expected to focus on several key strategies:
Catalytic Fluorination: A significant advancement lies in the use of catalytic methods for fluorination, moving away from stoichiometric and often hazardous fluorinating agents. Transition metal-catalyzed fluorination, for instance, offers a milder and more selective approach. nih.gov The development of catalysts that can directly and regioselectively fluorinate the pyridine (B92270) ring is a key research goal.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of pyridine derivatives presents a highly sustainable alternative. nih.gov Future research could explore the use of engineered enzymes for the regioselective hydroxylation or fluorination of pyridine precursors, offering high selectivity under mild conditions. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. The application of flow chemistry to the synthesis of fluorinated pyridines can lead to higher yields and purity while minimizing waste.
Alternative Solvents: The replacement of volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a crucial aspect of sustainable synthesis. Research into the solubility and reactivity of this compound and its precursors in these solvents will be essential.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalytic Fluorination | High selectivity, reduced use of hazardous reagents, milder reaction conditions. nih.gov | Development of novel, efficient, and recyclable catalysts. |
| Biocatalysis | High enantioselectivity and regioselectivity, use of renewable resources, mild reaction conditions. nih.gov | Enzyme engineering for specific substrate recognition and activity. |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability, and higher yields. | Optimization of reactor design and reaction conditions for multistep syntheses. |
| Green Solvents | Reduced environmental impact, improved safety, potential for solvent recycling. | Investigation of reaction kinetics and solubility in alternative solvent systems. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling predictive modeling and accelerating the discovery of new molecules with desired properties. For this compound, these technologies can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel derivatives of this compound based on their structural features. nih.govnih.gov By training ML algorithms on datasets of known bioactive pyridine compounds, researchers can virtually screen large libraries of potential derivatives and prioritize those with the highest predicted efficacy for synthesis and testing. github.comresearchgate.netresearchgate.net
Prediction of Physicochemical Properties: AI models can predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov This allows for the in silico optimization of the molecular structure to enhance its drug-like properties.
Reaction Prediction and Optimization: ML algorithms can be trained to predict the outcomes of chemical reactions, including yields and side products. nih.gov This can significantly reduce the experimental effort required to develop efficient and sustainable synthetic routes to this compound and its derivatives.
| AI/ML Application | Predicted Impact on Research of this compound | Example of a Relevant Model/Technique |
| QSAR Modeling | Accelerated discovery of new bioactive derivatives for pharmaceutical applications. nih.govresearchgate.net | Support Vector Machines (SVM), Random Forests, Deep Neural Networks (DNNs). nih.gov |
| Property Prediction | In silico optimization of drug-like properties, reducing late-stage failures in drug development. | Graph Convolutional Networks (GCNs) for predicting molecular properties from 2D structures. |
| Reaction Optimization | Faster development of efficient and sustainable synthetic routes. | Models based on natural language processing (NLP) to predict reaction outcomes from textual descriptions. |
Exploration of Novel Mechanistic Applications in Chemical Biology and Materials Science
The unique combination of functional groups in this compound opens up exciting possibilities for novel applications in both chemical biology and materials science.
Chemical Biology:
Fluorescent Probes: The pyridine scaffold is a common feature in fluorescent dyes. nih.govnih.govillinois.edu The introduction of a fluorine atom can modulate the photophysical properties of a molecule, such as its quantum yield and Stokes shift. mdpi.com Future research could focus on designing and synthesizing fluorescent probes based on the this compound core for imaging specific biological targets or sensing changes in the cellular environment. rsc.org The hydroxyl group could serve as a handle for conjugation to biomolecules.
Metalloenzyme Inhibitors: The hydroxypyridine moiety is a known metal-chelating group. nih.gov This suggests that this compound and its derivatives could be explored as inhibitors of metalloenzymes that play crucial roles in various diseases. nih.gov The fluorine atom could enhance binding affinity and metabolic stability.
Materials Science:
Functional Polymers: Pyridine-containing polymers can exhibit unique electronic and optical properties. nih.gov The incorporation of this compound as a monomer could lead to the development of novel functional polymers with applications in areas such as organic light-emitting diodes (OLEDs), sensors, or membranes. The fluorine and hydroxyl groups would impart specific properties like thermal stability and hydrophilicity.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making this compound a potential ligand for the construction of coordination polymers and MOFs. These materials have diverse applications in gas storage, catalysis, and sensing.
Advancements in Multiscale Computational Modeling and Simulation
Computational modeling provides a powerful tool to understand the structure, properties, and reactivity of molecules at an atomic level. For this compound, future research will benefit from advancements in multiscale modeling techniques.
Density Functional Theory (DFT) Calculations: DFT is a widely used method to calculate the electronic structure and properties of molecules. ias.ac.inresearchgate.netijcce.ac.irnih.govuctm.edu For this compound, DFT calculations can be used to:
Predict its geometry, vibrational frequencies, and NMR spectra to aid in its characterization. researchgate.net
Investigate the effects of the fluoro, hydroxyl, and methyl substituents on the electronic properties of the pyridine ring. researchgate.net
Model its reactivity and predict the most likely sites for electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as water, proteins, or polymers. acs.org This can provide insights into:
Its solvation properties and how it interacts with biological membranes.
The binding mode and affinity of its derivatives to target proteins. nih.govacs.org
The conformational flexibility of polymers incorporating this monomer.
| Computational Method | Application to this compound | Predicted Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and spectroscopic properties. ias.ac.inresearchgate.netijcce.ac.irnih.govuctm.eduresearchgate.net | Understanding of substituent effects, reactivity, and aid in spectral assignment. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in different environments (e.g., water, lipid bilayers). acs.org | Elucidation of solvation, membrane permeability, and binding interactions with biomolecules. nih.govacs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with large biological systems. | Detailed understanding of reaction mechanisms and binding modes in a biological context. |
Interdisciplinary Collaborations for Holistic Compound Understanding
A comprehensive understanding of the potential of this compound can only be achieved through a concerted effort involving researchers from various disciplines. The complexity of modern scientific challenges necessitates a move away from siloed research towards integrated, collaborative projects.
Chemistry and Biology: Synthetic chemists can design and prepare novel derivatives of this compound, which can then be evaluated by biologists and pharmacologists for their therapeutic potential. enpress-publisher.comnih.govresearchgate.netmdpi.comrsc.org This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. enpress-publisher.com
Chemistry and Materials Science: Collaboration between chemists and materials scientists is crucial for the development of new functional materials. nih.gov Chemists can synthesize novel monomers like this compound, while materials scientists can characterize the properties of the resulting polymers and fabricate them into devices.
Experimental and Computational Chemistry: A strong synergy between experimental and computational chemists can accelerate research significantly. Computational predictions can guide experimental work, reducing the number of necessary experiments, while experimental results can validate and refine computational models.
The future of research on this compound is bright and multifaceted. By embracing sustainable practices, leveraging the power of artificial intelligence, exploring novel applications, utilizing advanced computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Q. How can researchers design a synthetic route for 4-Fluoro-3-hydroxy-5-methylpyridine, considering challenges in regioselectivity and protecting group strategies?
- Methodological Answer : A modular synthesis approach is recommended. Start with a pyridine scaffold and introduce substituents sequentially. For example:
Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position under anhydrous conditions.
Hydroxylation : Protect the 3-position with a trimethylsilyl (TMS) group before introducing the hydroxyl group via oxidation or hydrolysis.
Methylation : Employ alkylation reagents (e.g., methyl iodide) at the 5-position, ensuring steric and electronic compatibility.
Purification via column chromatography and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) are critical for validation .
Q. What analytical techniques are essential for characterizing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 6 months).
- UV/Vis Spectroscopy : Track absorbance changes in buffers (pH 1–12) to identify hydrolysis-sensitive regions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.
Storage at 4°C in amber vials with desiccants is advised to prevent photodegradation and moisture uptake .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., fluorine, hydroxyl, methyl) influence the compound’s inhibitory activity against CYP1B1, and what experimental assays validate this?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents and test inhibitory potency using the ethoxyresorufin-O-deethylase (EROD) assay. For instance:
- Fluorine at C4 enhances metabolic stability by reducing oxidative metabolism.
- Hydroxyl at C3 improves hydrogen bonding with CYP1B1’s active site (confirmed via docking studies).
- Competitive Binding Assays : Compare IC values with reference inhibitors like α-naphthoflavone (IC = 0.083 µM). The compound’s IC should be determined using recombinant CYP1B1 isoforms .
Q. What computational strategies predict the binding interactions of this compound with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP1B1 (PDB ID: 3PM0). Focus on key residues (e.g., Phe231, Leu264) for hydrophobic contacts.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. Correlate with experimental inhibition data.
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to evaluate binding stability in explicit solvent (e.g., TIP3P water model) .
Q. How do solvent polarity and substituent electronic effects impact the UV/Vis absorption spectra of this compound?
- Methodological Answer :
- Solvent Screening : Measure in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Use the Kamlet-Taft equation to quantify solvent effects.
- TD-DFT Calculations : Simulate electronic transitions and compare with experimental spectra. Substituents like fluorine (electron-withdrawing) and hydroxyl (electron-donating) alter and transitions.
- pH-Dependent Studies : Protonation/deprotonation of the hydroxyl group shifts , revealing tautomeric equilibria .
Q. What strategies assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL).
- In Vivo Pharmacokinetics : Administer intravenously/orally to Sprague-Dawley rats. Collect plasma samples at 0–24h and determine AUC, , and bioavailability.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., glucuronidation at C3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
